molecular formula C39H40NO3PS B8196661 [S(R)]-N-[(R)-[5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl](4-methoxyphenyl)methyl]-2-methyl-2-propanesulfinamide

[S(R)]-N-[(R)-[5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl](4-methoxyphenyl)methyl]-2-methyl-2-propanesulfinamide

Cat. No.: B8196661
M. Wt: 633.8 g/mol
InChI Key: QQLMJYVKSJQTCR-OEMUZABFSA-N
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Description

[S®]-N-®-[5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-ylmethyl]-2-methyl-2-propanesulfinamide is a complex organic compound with significant applications in asymmetric synthesis and catalysis. This compound is known for its chiral properties, making it valuable in the production of enantiomerically pure substances.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [S®]-N-®-[5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-ylmethyl]-2-methyl-2-propanesulfinamide typically involves multiple steps, including the formation of the phosphine ligand and the subsequent attachment of the sulfinamide group. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems to enhance efficiency and sustainability. These systems allow for better control over reaction parameters and can be scaled up for large-scale production .

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various types of chemical reactions, including:

    Oxidation: The phosphine group can be oxidized to form phosphine oxides.

    Reduction: The sulfinamide group can be reduced to the corresponding amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include phosphine oxides, amines, and substituted aromatic compounds, depending on the specific reaction pathway chosen .

Mechanism of Action

The mechanism of action of [S®]-N-®-[5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-ylmethyl]-2-methyl-2-propanesulfinamide involves its role as a chiral ligand in catalytic processes. It coordinates with metal centers to form active catalytic complexes that facilitate asymmetric transformations. The molecular targets include various substrates that undergo hydrogenation, oxidation, or substitution reactions, with the pathways involving the formation of chiral intermediates and transition states .

Comparison with Similar Compounds

Similar Compounds

  • [S®]-N-®-[5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-ylmethyl]-2-methyl-2-propanesulfinamide
  • [S®]-N-®-[5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-ylmethyl]-2-methyl-2-propanesulfinamide

Uniqueness

The uniqueness of [S®]-N-®-[5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-ylmethyl]-2-methyl-2-propanesulfinamide lies in its specific chiral configuration and the presence of both phosphine and sulfinamide groups. This combination allows for highly selective and efficient catalytic processes, distinguishing it from other similar compounds .

Properties

IUPAC Name

(R)-N-[(R)-(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-(4-methoxyphenyl)methyl]-2-methylpropane-2-sulfinamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H40NO3PS/c1-38(2,3)45(41)40-35(27-23-25-28(42-6)26-24-27)31-19-13-20-32-36(31)43-37-33(39(32,4)5)21-14-22-34(37)44(29-15-9-7-10-16-29)30-17-11-8-12-18-30/h7-26,35,40H,1-6H3/t35-,45-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQLMJYVKSJQTCR-OEMUZABFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)C(C6=CC=C(C=C6)OC)NS(=O)C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)[C@@H](C6=CC=C(C=C6)OC)N[S@](=O)C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H40NO3PS
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

633.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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